molecular formula C21H21O10+ B3029727 Cyanidin-3-o-rhamnoside CAS No. 768299-10-1

Cyanidin-3-o-rhamnoside

Cat. No. B3029727
CAS RN: 768299-10-1
M. Wt: 433.4 g/mol
InChI Key: USWXMMRFOWNEOR-VWLKIGRWSA-O
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Description

Cyanidin-3-O-rhamnoside is a type of anthocyanin, a naturally occurring pigment that gives many fruits and vegetables their vibrant colors . It is found in various plant species and is particularly prevalent in blackcurrants . It has been reported to exhibit antioxidant and anti-inflammatory properties .


Molecular Structure Analysis

Cyanidin-3-O-rhamnoside has a molecular formula of C21H21O10 . Its average mass is 433.385 Da and its monoisotopic mass is 433.112915 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

Cyanidin-3-O-rhamnoside is a water-soluble pigment . It has a molecular formula of C21H21O10, an average mass of 433.385 Da, and a monoisotopic mass of 433.112915 Da .

Scientific Research Applications

Structural and Functional Characterization

Cyanidin-3-o-rhamnoside (C3R) is studied for its structural and functional properties in various fruits, contributing significantly to their anthocyanin content. For instance, it accounts for a notable percentage of anthocyanin in Vaccinium padifolium berries, highlighting its importance in plant biochemistry and potential health benefits (Cabrita, Frøystein, & Andersen, 2000).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory effects of C3R have been extensively studied. It has shown potential in scavenging various types of free radicals, such as superoxide radical anion, hydroxyl radical, and singlet oxygen, thus protecting cells from oxidative stress. Moreover, C3R can elevate the reduced glutathione concentration in cells, further enhancing its antioxidant capability (Solomon et al., 2010). Additionally, C3R selectively induces apoptosis in leukemic cells through oxidative stress mechanisms while sparing normal cells, showcasing its potential in targeted cancer therapy (Feng et al., 2007).

Potential in Diabetes Management

C3R exhibits inhibitory activities against intestinal α-glucosidases and pancreatic α-amylase, enzymes involved in carbohydrate digestion. This property indicates its potential role in managing postprandial blood glucose levels, making it a promising candidate for diabetes treatment (Akkarachiyasit et al., 2010).

Neuroprotective and Antidepressant Effects

Recent studies have highlighted the neuroprotective properties of C3R. It shows potential in reversing cisplatin-induced apoptosis in cells, indicating its capability to mitigate drug-induced nephrotoxicity. This finding opens avenues for its use in preventing or treating drug-induced organ damage (Gao et al., 2013). Additionally, C3R has been linked to antidepressant-like effects, mediated through the PI3K/AKT/FoxG1/FGF-2 pathway, suggesting its application in mental health (Shan et al., 2020).

Mechanism of Action

Cyanidin-3-O-rhamnoside has been reported to reduce glucose absorption through inhibition of α-glucosidase activity . It also acts as a lipid-lowering agent through inhibition of lipid digestion and absorption . In addition, it has been found to suppress mRNA expression of NPC1L1, a cholesterol transporter, in Caco-2 cells .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWXMMRFOWNEOR-VWLKIGRWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O10+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345643
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin-3-o-rhamnoside

CAS RN

768299-10-1
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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